6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
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Overview
Description
6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a synthetic organic compound that features a piperazine ring substituted with a bromophenyl group and a dimethylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step involves the reaction of 3-bromobenzyl chloride with piperazine to form 4-[(3-bromophenyl)methyl]piperazine. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
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Coupling with Pyrimidine Derivative: : The intermediate is then reacted with 4-chloro-N,N-dimethylpyrimidin-2-amine under nucleophilic substitution conditions. This step often requires a polar aprotic solvent and a base such as sodium hydride or potassium tert-butoxide to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification steps, such as recrystallization or chromatography, are streamlined to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of drugs targeting neurological disorders, cancer, and infectious diseases.
Biological Studies: The compound is used in studies investigating receptor binding and signal transduction pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) or ion channels. The compound’s structure allows it to modulate these targets, influencing cellular signaling pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine
- 6-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
Uniqueness
Compared to similar compounds, 6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine exhibits unique properties due to the presence of the bromine atom, which can influence its electronic distribution and reactivity. This makes it a valuable scaffold for developing new therapeutic agents with potentially improved efficacy and selectivity.
Properties
IUPAC Name |
6-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN5/c1-21(2)16-11-17(20-13-19-16)23-8-6-22(7-9-23)12-14-4-3-5-15(18)10-14/h3-5,10-11,13H,6-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCJQENOKMSZLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCN(CC2)CC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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